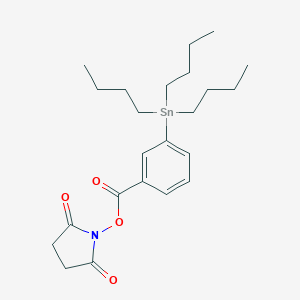

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

描述

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is a chemical compound widely used in the field of radiopharmaceutical chemistry. It serves as a precursor for the synthesis of radioiodinated and radioastatinated compounds, which are valuable in diagnostic imaging and targeted radiotherapy . The compound is characterized by its ability to facilitate the attachment of radioactive isotopes to biomolecules, enhancing their utility in medical applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate typically involves the reaction of 3-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like tetrahydrofuran under mild conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound is commonly used in radiohalogenation reactions where the tri-n-butylstannyl group is replaced by a radioactive halogen, such as iodine or astatine

Oxidation Reactions: The stannyl group can be oxidized to facilitate the attachment of the radioactive isotope.

Common Reagents and Conditions

Radioiodination: This reaction typically uses oxidizing agents like tert-butylhydroperoxide to replace the stannyl group with iodine.

Radioastatination: Similar to radioiodination, this reaction uses oxidizing agents and specific conditions to incorporate astatine into the compound.

Major Products Formed

Radioiodinated Compounds: N-Succinimidyl-3-iodobenzoate is a major product formed from the radioiodination of this compound.

Radioastatinated Compounds: N-Succinimidyl-3-astatobenzoate is formed from the radioastatination reaction.

科学研究应用

Radiopharmaceuticals

One of the primary applications of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is in the synthesis of radiopharmaceuticals:

- Radioiodination : This compound facilitates the incorporation of radioactive iodine into biomolecules, significantly improving their utility in imaging techniques. Studies have shown that antibodies labeled with this compound exhibit favorable biodistribution profiles, including reduced thyroid uptake, which minimizes radiation exposure to non-target tissues.

- Radioastatination : Similar to radioiodination, this process involves attaching astatine isotopes to proteins or peptides. The use of this compound allows for efficient labeling under mild conditions, preserving the biological activity of the target molecules .

Bioconjugation

The compound acts as a versatile linker in bioconjugation processes:

- Protein Labeling : It is widely used for labeling proteins, enhancing their tracking and imaging capabilities in biological studies. This application is crucial for understanding protein interactions and functions within cellular environments .

- Drug Delivery Systems : By facilitating the attachment of therapeutic agents to targeting moieties, this compound enhances the development of targeted drug delivery systems .

Diagnostics

In diagnostics, this compound plays a significant role in developing assays and sensors:

- Enhanced Sensitivity : Its ability to improve the stability and functionality of labeled biomolecules contributes to increased sensitivity and specificity in detecting various biomarkers, essential for early disease diagnosis .

Environmental Applications

The compound's properties are also leveraged in environmental chemistry:

- Pollutant Detection : this compound can be utilized for detecting environmental pollutants, offering methods for remediation and addressing contamination issues effectively .

Case Study 1: Radioiodinated Antibodies

A study demonstrated the use of this compound in labeling monoclonal antibodies with iodine isotopes. The results indicated that these labeled antibodies exhibited low thyroid uptake while maintaining high tumor localization rates, highlighting their potential for targeted cancer therapies .

Case Study 2: Astatinated Proteins

Research involving the coupling of astatine isotopes to goat IgG using this compound showed promising results in delivering targeted alpha-particle therapy. The study emphasized its effectiveness in minimizing off-target effects while maximizing therapeutic benefits .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Succinimidyl-4-methyl-3-(tri-n-butylstannyl)benzoate | Similar succinimidyl benzoate | Lower thyroid uptake compared to other methods |

| N-Succinimidyl-3-(trimethylstannyl)benzoate | Trimethyl instead of tri-n-butyl | Higher steric hindrance may affect reactivity |

| N-Succinimidyl-3-(bromobenzoyl)benzoate | Halogenated variant | Used for different labeling strategies |

作用机制

The mechanism of action of N-Succinimidyl-3-(tri-n-butylstannyl)benzoate involves the substitution of the tri-n-butylstannyl group with a radioactive halogen. The labeled biomolecules can then be used for imaging or therapeutic purposes, targeting specific molecular pathways and cellular structures .

相似化合物的比较

Similar Compounds

N-Succinimidyl-3-iodobenzoate: A radioiodinated derivative used for similar applications.

N-Succinimidyl-3-astatobenzoate: A radioastatinated derivative with applications in targeted radiotherapy.

Bolton-Hunter Reagent: Another bioconjugation agent used for labeling proteins, but with different structural features and reactivity.

Uniqueness

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is unique due to its versatility in facilitating the attachment of various radioactive isotopes. Its ability to undergo substitution reactions with different halogens makes it a valuable tool in radiopharmaceutical chemistry .

生物活性

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (SBTB) is a chemical compound that plays a significant role in radiochemistry, particularly in the labeling of biomolecules for diagnostic and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

SBTB features a succinimide moiety and a tri-n-butylstannyl group attached to a benzoate structure. The molecular formula is , with a molecular weight of approximately 508.22 g/mol. The presence of the tri-n-butylstannyl group enhances its reactivity, making it suitable for various radiolabeling techniques, particularly in the context of monoclonal antibodies (mAbs) and other biomolecules.

SBTB acts as a bifunctional linker , which allows for the conjugation of biomolecules through its N-hydroxysuccinimide (NHS) ester group. This property is essential for enabling targeted delivery of radiotherapeutics to specific tissues, thus enhancing treatment efficacy while minimizing damage to surrounding healthy cells. The tri-n-butylstannyl moiety facilitates subsequent radioiodination with isotopes such as I-125 or I-131, which are commonly used in imaging and therapeutic applications.

Applications in Radiochemistry

SBTB is primarily utilized in:

- Radioiodination of monoclonal antibodies : This process enhances the visualization and treatment of tumors by allowing specific targeting of cancerous cells.

- Biodistribution studies : Research has shown that when labeled with monoclonal antibodies, SBTB exhibits low thyroid uptake and favorable kidney uptake, making it advantageous for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Succinimidyl-4-methyl-3-(tri-n-butylstannyl)benzoate | Similar succinimidyl benzoate | Lower thyroid uptake compared to other methods |

| N-Succinimidyl-3-(trimethylstannyl)benzoate | Trimethyl instead of tri-n-butyl | Higher steric hindrance may affect reactivity |

| N-Succinimidyl-3-(bromobenzoyl)benzoate | Halogenated variant | Used for different labeling strategies |

SBTB stands out due to its specific application in alpha-particle therapy and its favorable biodistribution profile when used as a labeling agent.

Case Studies

- Clinical Trials with 211At-labeled Antibodies : A study demonstrated the use of SBTB in labeling antibodies with astatine-211 (), which showed promising results in treating brain tumors. The synthesis involved destannylation followed by coupling to mAbs, yielding effective targeting but revealing challenges related to radiation doses affecting yield .

- Biodistribution Studies : In biodistribution studies involving SBTB-labeled mAbs, researchers noted that the compound's reactivity allowed efficient labeling under mild conditions, preserving the biological activity of target molecules. This characteristic is crucial for maintaining therapeutic efficacy during treatment.

Radiolytic Effects

Research has also focused on the radiolytic effects of alpha particles on SBTB during radiohalogenation processes. It was observed that increasing radiation doses led to decreased yields of labeled products, highlighting the need for optimization in clinical settings .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUHHMIECGGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150149 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112725-22-1 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。